3-Amino-4-(2-fluorophenyl)-1-(p-tolyl)azetidin-2-one
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Overview
Description
3-Amino-4-(2-fluorophenyl)-1-(p-tolyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are known for their biological activity and are often used as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(2-fluorophenyl)-1-(p-tolyl)azetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Staudinger synthesis, which involves the reaction of an imine with a ketene.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions may convert the azetidinone ring to other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-Amino-4-(2-fluorophenyl)-1-(p-tolyl)azetidin-2-one could have several applications in scientific research:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly in the design of new antibiotics or anticancer agents.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 3-Amino-4-(2-fluorophenyl)-1-(p-tolyl)azetidin-2-one would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting the enzyme’s activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-phenyl-1-(p-tolyl)azetidin-2-one: Lacks the fluorine atom, which might affect its reactivity and biological activity.
3-Amino-4-(2-chlorophenyl)-1-(p-tolyl)azetidin-2-one: Contains a chlorine atom instead of fluorine, which could lead to different chemical and biological properties.
Uniqueness
The presence of the fluorine atom in 3-Amino-4-(2-fluorophenyl)-1-(p-tolyl)azetidin-2-one can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability of compounds and can affect their binding affinity to biological targets.
Properties
Molecular Formula |
C16H15FN2O |
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Molecular Weight |
270.30 g/mol |
IUPAC Name |
3-amino-4-(2-fluorophenyl)-1-(4-methylphenyl)azetidin-2-one |
InChI |
InChI=1S/C16H15FN2O/c1-10-6-8-11(9-7-10)19-15(14(18)16(19)20)12-4-2-3-5-13(12)17/h2-9,14-15H,18H2,1H3 |
InChI Key |
BTLJADVAJWCYCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(C(C2=O)N)C3=CC=CC=C3F |
Origin of Product |
United States |
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